molecular formula C18H18N2O3S B2752630 4-oxo-N-(o-tolyl)-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide CAS No. 898419-95-9

4-oxo-N-(o-tolyl)-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide

Cat. No. B2752630
M. Wt: 342.41
InChI Key: WNEDRLVNNVJCSJ-UHFFFAOYSA-N
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Description

4-oxo-N-(o-tolyl)-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development. This compound is a heterocyclic organic molecule that contains a pyrroloquinoline scaffold, which is known to exhibit various biological activities.

Scientific Research Applications

Biological Activities of Sulfonamide Compounds

Sulfonamides, including derivatives of quinoline, are known for their wide array of pharmacological properties. These include antibacterial, antifungal, anti-inflammatory, and antitumor activities. The structural modification of sulfonamides by integrating them with other active pharmaceutical scaffolds has led to the creation of hybrid compounds with enhanced biological activities. For instance, recent studies highlight the synthesis of sulfonamide hybrids incorporating heterocyclic moieties like coumarin, indole, quinoline, and pyrrole, showing significant biological activities (Ghomashi et al., 2022). These hybrids exhibit a range of pharmacological effects, including antibacterial, antifungal, and antitumor properties (Ghomashi et al., 2022; El-Gaby et al., 2002).

Synthetic Applications

In the realm of synthetic organic chemistry, sulfonamide compounds serve as key intermediates and building blocks for constructing complex molecules. Novel synthetic methods have been developed to create quinoline derivatives, including those with sulfonamide moieties, which are of interest due to their potential as antineoplastic agents and their utility in the synthesis of alkaloids such as luotonin A and camptothecin (Ferlin et al., 2000; Twin & Batey, 2004). Furthermore, the cycloauration of sulfonamides has been explored for creating metallacyclic complexes, demonstrating the versatility of sulfonamide compounds in coordination chemistry (Kilpin et al., 2008).

properties

IUPAC Name

N-(2-methylphenyl)-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3S/c1-12-4-2-3-5-16(12)19-24(22,23)15-10-13-6-7-17(21)20-9-8-14(11-15)18(13)20/h2-5,10-11,19H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNEDRLVNNVJCSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NS(=O)(=O)C2=CC3=C4C(=C2)CCN4C(=O)CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-oxo-N-(o-tolyl)-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide

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